4-Fluoro-2-(propan-2-yloxy)phenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate is a fluorinated organic compound with the molecular formula C9H11FO2. It is primarily used in research and development settings, particularly in the field of pharmaceuticals and chemical synthesis . This compound is known for its high purity and stability, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate typically involves the reaction of 4-fluoro-2-(propan-2-yloxy)phenol with fluoranesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological activity. The sulfonate group may also play a role in modulating the compound’s solubility and stability, further influencing its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-fluoro-2-(propan-2-yloxy)phenol
- 2-fluoro-4-(propan-2-yloxy)phenyl aniline
- 3-fluoro-4-(propan-2-yloxy)phenyl methanol
Uniqueness
4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate is unique due to its combination of a fluorinated aromatic ring and a sulfonate ester group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H10F2O4S |
---|---|
Molekulargewicht |
252.24 g/mol |
IUPAC-Name |
4-fluoro-1-fluorosulfonyloxy-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10F2O4S/c1-6(2)14-9-5-7(10)3-4-8(9)15-16(11,12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
SGQLZZPURABXEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)F)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.